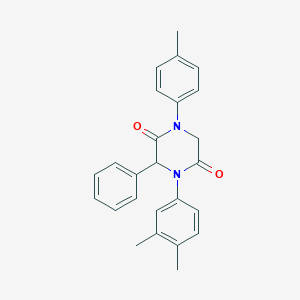![molecular formula C28H28N2O5 B242494 1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds that bind to cannabinoid receptors in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have various physiological and biochemical effects.
作用机制
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the body, which are involved in various physiological processes such as pain sensation, mood, and appetite. By inhibiting FAAH, this compound increases the levels of anandamide in the body, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various effects on the body, including analgesia, anxiolysis, and antidepressant effects. It has also been shown to increase food intake and reduce body weight in animal models. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione has several advantages as a research tool, including its high selectivity for FAAH and its ability to increase endocannabinoid levels in the body. However, it also has some limitations, such as its short half-life and the potential for off-target effects.
未来方向
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, including:
1. Investigating its potential therapeutic applications in human clinical trials.
2. Developing more potent and selective FAAH inhibitors.
3. Studying its effects on other physiological and biochemical pathways in the body.
4. Investigating its potential as a treatment for other neurological disorders such as epilepsy and multiple sclerosis.
5. Studying its effects on the gut microbiome and its potential as a treatment for gut-related disorders such as irritable bowel syndrome.
Conclusion
In conclusion, this compound is a synthetic compound that inhibits FAAH and increases endocannabinoid levels in the body. It has various physiological and biochemical effects and has been investigated for its potential therapeutic applications in preclinical and clinical research. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成方法
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including condensation, cyclization, and reduction. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione has been extensively studied in preclinical and clinical research for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been investigated as a potential treatment for drug addiction, obesity, and neurodegenerative diseases.
属性
分子式 |
C28H28N2O5 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-phenylprop-1-en-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C28H28N2O5/c1-19(16-20-8-6-5-7-9-20)27-28(32)29(24-15-14-23(34-3)17-25(24)35-4)18-26(31)30(27)21-10-12-22(33-2)13-11-21/h5-17,27H,18H2,1-4H3/b19-16+ |
InChI 键 |
VADNDVDPDHFQPE-KNTRCKAVSA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1)/C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
SMILES |
CC(=CC1=CC=CC=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
规范 SMILES |
CC(=CC1=CC=CC=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




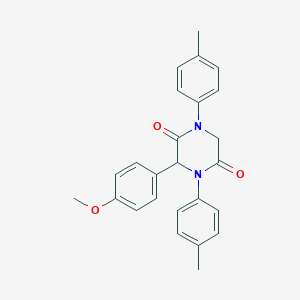

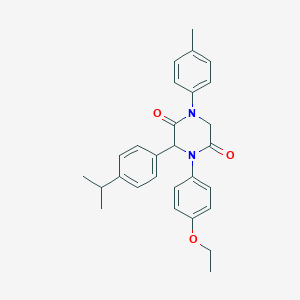
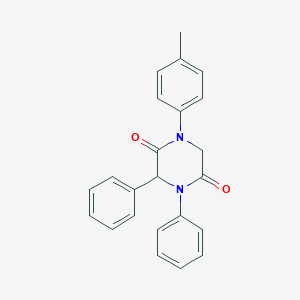
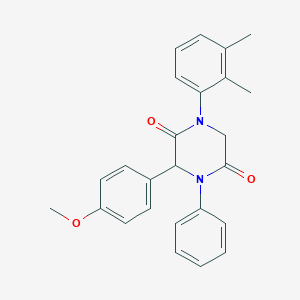
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)

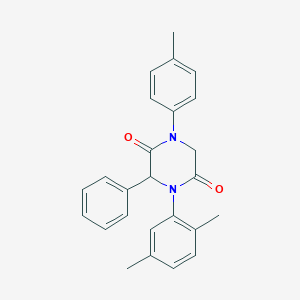
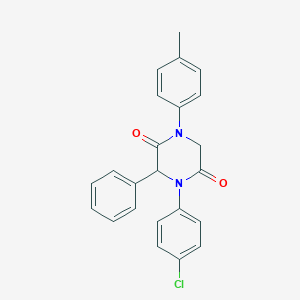
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242436.png)
